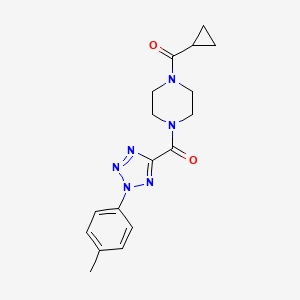
2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that features both an acetamide group and a nitrophenyl group
Vorbereitungsmethoden
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-ethylthiophenol and 4-methoxy-2-nitroaniline.
Acylation Reaction: The 4-ethylthiophenol undergoes an acylation reaction with acetic anhydride to form 4-(ethylthio)acetophenone.
Nitration: The 4-(ethylthio)acetophenone is then nitrated to introduce the nitro group, forming 4-(ethylthio)-2-nitroacetophenone.
Amidation: Finally, the 4-(ethylthio)-2-nitroacetophenone reacts with 4-methoxy-2-nitroaniline under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, alkyl halides.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions of nitroaromatic compounds with biological systems, including their potential as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence the compound’s binding affinity and specificity, while the ethylthio group may affect its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide include:
2-(4-(Methylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(4-(Ethylthio)phenyl)-N-(4-hydroxy-2-nitrophenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in its analogs.
Eigenschaften
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-24-14-7-4-12(5-8-14)10-17(20)18-15-9-6-13(23-2)11-16(15)19(21)22/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNADPDOBWIUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B2863911.png)

![3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2863914.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2863917.png)

![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)

![N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2863922.png)
![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)





